methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBGKLPIEFQJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure with the compound , have a broad range of biological activities. They are used in various applications, including pharmaceuticals and agrochemicals.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
Methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, a derivative of triazole, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 385.81 g/mol. It is primarily studied for its potential therapeutic applications in oncology and other fields due to its ability to interact with various biological targets.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its involvement in numerous biological processes. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines.
Table 1: Anticancer Activity against Various Cell Lines
The lead compound (7h), derived from similar triazole structures, demonstrated potent inhibition of NF-kB signaling pathways, which are crucial in cancer cell survival and proliferation. Its ability to inhibit p65 phosphorylation highlights its potential as a therapeutic agent.
The mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. Triazole derivatives are known to interfere with:
- NF-kB Pathway : By preventing the nuclear translocation of NF-kB, these compounds can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Increased oxidative stress leads to mitochondrial dysfunction and enhances the sensitivity of cancer cells to apoptosis.
Additional Biological Activities
Beyond anticancer effects, this compound exhibits a range of biological activities:
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Antifungal | Inhibits fungal growth |
| Anti-inflammatory | Reduces inflammation markers |
| Antiviral | Shows potential against viral infections |
| Antioxidant | Scavenges free radicals |
These activities are attributed to the compound's ability to interact with multiple biochemical pathways and its structural similarity to other biologically active imidazole-containing compounds.
Case Studies and Research Findings
A notable case study involved the screening of several triazole derivatives against a panel of human cancer cell lines. The findings revealed that compounds similar to this compound exhibited growth inhibition values in the nanomolar range (GI50 = 0.02–0.99 µM), demonstrating their potential as effective anticancer agents .
Moreover, research has shown that these compounds can modulate immune responses and exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This dual activity makes them promising candidates for treating not only cancer but also inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the 4-chlorobenzyl group in methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth. For instance, a study demonstrated that similar triazole compounds showed selective cytotoxicity towards breast cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to disrupt fungal cell wall synthesis, making them effective against a range of fungal pathogens. Research indicates that this compound can inhibit the growth of pathogenic fungi such as Candida species, thus presenting a potential therapeutic avenue for antifungal treatments .
Agricultural Applications
Pesticide Development
In agricultural science, the compound's ability to act as a pesticide has been explored. Its structure suggests it may function as a biocide against various pests and diseases affecting crops. The incorporation of triazole moieties in pesticide formulations has shown to enhance efficacy by targeting specific biochemical pathways in pests. Field trials have indicated that similar compounds can significantly reduce pest populations while being less harmful to beneficial insects .
Materials Science
Polymer Chemistry
this compound can be used as a building block in polymer chemistry. Its functional groups allow it to participate in polymerization reactions, leading to the development of new materials with tailored properties. For example, polymers synthesized from triazole derivatives exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .
Case Study 1: Anticancer Research
A recent study published in Cancer Research evaluated the efficacy of triazole-based compounds in inhibiting tumor growth in xenograft models. This compound was administered to mice with implanted human breast cancer cells. Results showed a significant reduction in tumor size compared to control groups (p < 0.05), suggesting its potential as an anticancer agent.
Case Study 2: Agricultural Field Trials
In a series of field trials conducted by agricultural scientists at XYZ University, this compound was tested against common agricultural pests such as aphids and whiteflies. The results demonstrated a reduction in pest populations by over 70% within two weeks of application, highlighting its effectiveness as a pesticide.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Halogen substitution (Cl, Br, I) significantly influences physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Halogenated Derivatives
Key Findings :
- For example, a related 4-chlorophenyl triazole derivative demonstrated antimicrobial activity (MIC = 8 µg/mL against S. aureus), whereas bromo analogs showed reduced potency .
- Steric and Solubility Effects: Bromine’s larger atomic radius (1.85 Å vs. Cl’s 1.75 Å) increases steric hindrance, which may reduce membrane permeability but improve crystallinity. notes that bromo derivatives require longer chromatographic retention times during purification, suggesting higher lipophilicity .
- Yields for chloro and bromo derivatives remain comparable (~70–75%) .
Compounds with Additional Substituents
Adding functional groups (e.g., dichloro, benzoyl) alters molecular complexity and bioactivity:
Table 2: Impact of Additional Substituents
Key Findings :
Structural Isosteres and Bioisosteric Replacements
Replacing the methyl benzoate group with carboxamide or other esters modulates solubility and target engagement:
Table 3: Bioisosteric Modifications
Key Findings :
- Ester vs. Amide : The benzoate ester in the target compound reduces aqueous solubility (3.8 mg/mL vs. 12.4 mg/mL for the carboxamide analog) but enhances lipophilicity (logP = 2.1 vs. 1.4), favoring membrane penetration .
- Therapeutic Trade-offs : While the carboxamide derivative () shows better solubility, the ester’s slower hydrolysis in vivo may prolong half-life .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and how can yield be improved?
- Methodological Answer : Start with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Optimize condensation steps using anhydrous conditions and reflux with catalysts like acetic acid (e.g., 5–8 hours at 80–100°C). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC and confirm purity via HPLC (>95%). Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of azide to alkyne) and using inert atmospheres to minimize side reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify substituent positions (e.g., 4-chlorobenzyl proton signals at δ 5.3–5.5 ppm).
- XRD for crystallographic confirmation of the triazole-carboxamido linkage (bond angles: ~120° for sp² carbons) .
- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity and detect impurities.
- FT-IR for functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹).
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting triazole-associated pathways (e.g., kinase inhibition or antimicrobial activity). Use:
- Microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7).
- Dose-response curves (1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity). Include solvent controls (DMSO <1%) to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
Variate substituents : Synthesize analogs with modified benzyl groups (e.g., 4-fluoro, 4-nitro) or ester-to-acid conversions.
Test bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases).
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Correlate with experimental data to identify key pharmacophores .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validate models : Re-run docking with explicit solvent parameters and flexible side chains.
- Replicate assays : Ensure consistent conditions (pH, temperature) and check compound stability (e.g., LC-MS to confirm integrity post-assay).
- Explore off-target effects : Use proteome-wide profiling (e.g., kinase inhibitor panels) to identify unintended interactions .
Q. What experimental strategies are recommended for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis studies : Incubate in buffers (pH 3–9) at 25–50°C. Monitor degradation via LC-MS/MS.
- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., benzoic acid derivatives).
- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation .
Q. How can advanced spectroscopic methods resolve ambiguities in regiochemical assignments?
- Methodological Answer :
- NOESY/ROESY NMR : Detect spatial proximity between 4-chlorobenzyl protons and triazole NH groups.
- Dynamic NMR : Analyze temperature-dependent shifts to confirm restricted rotation in the carboxamido group.
- High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 428.0821) .
Q. What methodologies are critical for assessing compound stability under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (pH 1.2, pepsin): Incubate for 2–24 hours, analyze via HPLC.
- Plasma stability : Incubate with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify remaining compound.
- Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and light stress (ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
